2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization involving an amide and a nitrile group.
Final Coupling: The final step involves coupling the furan and oxazole rings under specific conditions, such as using a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted phenoxy groups.
Scientific Research Applications
2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe to study biological pathways and interactions.
Industrial Chemistry: Potential use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
- 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(ETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific substitution pattern and the presence of both furan and oxazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)22-19-16(10-21)23-20(26-19)17-8-7-15(25-17)11-24-18-9-13(3)5-6-14(18)4/h5-9,12,22H,11H2,1-4H3 |
InChI Key |
IYEQYGRLRNMRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NC(C)C)C#N |
Origin of Product |
United States |
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